molecular formula C5H11NS2 B1490795 2-(Ethylsulfanyl)propanethioamide CAS No. 1423032-01-2

2-(Ethylsulfanyl)propanethioamide

Cat. No.: B1490795
CAS No.: 1423032-01-2
M. Wt: 149.3 g/mol
InChI Key: HDOSRIBDCCNWLE-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)propanethioamide is a chemical compound with the molecular formula C5H11NS2 and a molecular weight of 149.28 g/mol . It belongs to the class of thioamides, which are characterized by the presence of a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)propanethioamide typically involves the reaction of ethyl mercaptan with a suitable precursor under controlled conditions. One common method is the reaction of ethyl mercaptan with 2-bromo-1-propanethioamide in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields this compound as the main product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)propanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halides, electrophiles

Major Products Formed

Scientific Research Applications

2-(Ethylsulfanyl)propanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)propanethioamide
  • 2-(Propylsulfanyl)propanethioamide
  • 2-(Butylsulfanyl)propanethioamide

Uniqueness

2-(Ethylsulfanyl)propanethioamide is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-ethylsulfanylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOSRIBDCCNWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylsulfanyl)propanethioamide
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2-(Ethylsulfanyl)propanethioamide
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2-(Ethylsulfanyl)propanethioamide
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2-(Ethylsulfanyl)propanethioamide
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Reactant of Route 6
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